

# The Role of PIM Kinases in AZD1897 Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the role of the PIM serine/threonine kinases (PIM1, PIM2, and PIM3) in the therapeutic activity of **AZD1897**, a potent pan-PIM inhibitor. We delve into the mechanism of action, present key preclinical data, and provide detailed experimental protocols for the evaluation of **AZD1897** and similar molecules. This document is intended to be a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.

## Introduction to PIM Kinases and AZD1897

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[1] The three isoforms, PIM1, PIM2, and PIM3, are frequently overexpressed in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2][3]

**AZD1897** is a potent, ATP-competitive, small molecule inhibitor that targets all three PIM kinase isoforms with high affinity.[4][5] Its activity has been demonstrated in various preclinical models, particularly in acute myeloid leukemia (AML), where it has shown promise both as a single agent and in combination with other targeted therapies.[4] Understanding the intricate



relationship between **AZD1897** and the PIM kinases is essential for its continued development and clinical application.

## **Mechanism of Action of AZD1897**

**AZD1897** exerts its anti-cancer effects by directly inhibiting the kinase activity of PIM1, PIM2, and PIM3. This inhibition blocks the phosphorylation of numerous downstream substrates that are critical for cell growth and survival. Key signaling pathways affected by **AZD1897** include the mTOR and MCL1 pathways.[4]

By inhibiting PIM kinases, **AZD1897** leads to a reduction in the phosphorylation of downstream effectors such as the Bcl-2 antagonist of cell death (BAD), 4E-binding protein 1 (4E-BP1), and the ribosomal protein S6 kinase (p70S6K).[2][5] This cascade of events ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.[5]

## **Quantitative Data on AZD1897 Activity**

The potency of **AZD1897** against the PIM kinase isoforms has been determined through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of **AZD1897** against PIM Kinases

| Kinase Isoform | IC50 (nM) |
|----------------|-----------|
| PIM1           | < 3       |
| PIM2           | < 3       |
| PIM3           | < 3       |

Data sourced from MedchemExpress.[5]

Table 2: Cellular Activity of AZD1897 in Acute Myeloid Leukemia (AML) Cell Lines



| Cell Line | IC50 (μM)         |
|-----------|-------------------|
| MOLM-16   | ~0.02             |
| KG-1a     | ~0.5              |
| EOL-1     | Sensitive (<1 μM) |
| MV4-11    | Sensitive (<1 μM) |
| Kasumi-3  | Sensitive (<1 μM) |

Data is for the structurally similar pan-PIM inhibitor AZD1208 and is indicative of the expected activity of AZD1897.[2]

# **Experimental Protocols**

# Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of inhibitors to PIM kinases.[1]

#### Materials:

- PIM1, PIM2, or PIM3 kinase, epitope-tagged (e.g., GST or His)
- LanthaScreen® Eu-anti-tag antibody (e.g., Eu-anti-GST)
- Alexa Fluor® 647-labeled, ATP-competitive kinase tracer
- Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35
- Test compound (AZD1897) serially diluted in DMSO
- 384-well microplate

#### Procedure:

Prepare a 3X solution of the test compound in the assay buffer.



- Prepare a 3X solution of the kinase/antibody mixture in the assay buffer.
- Prepare a 3X solution of the tracer in the assay buffer.
- In a 384-well plate, add 5 μL of the 3X test compound solution.
- Add 5 μL of the 3X kinase/antibody mixture.
- Add 5 μL of the 3X tracer solution.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
- Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

## **Cellular Viability Assay (MTT Assay)**

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. [6][7]

#### Materials:

- AML cell lines (e.g., MOLM-16, KG-1a)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well microplate
- Test compound (AZD1897) serially diluted in culture medium

#### Procedure:



- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete culture medium.
- Allow cells to adhere and grow for 24 hours.
- Add 100 μL of the serially diluted test compound to the respective wells. Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu$ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

## **Western Blot Analysis of Downstream Signaling**

This protocol is used to detect changes in the phosphorylation status of key proteins in the PIM signaling pathway following inhibitor treatment.[8]

#### Materials:

- AML cell lines
- Test compound (AZD1897)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and nitrocellulose or PVDF membranes



- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-4E-BP1, anti-4E-BP1, anti-MCL-1, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

#### Procedure:

- Treat cells with AZD1897 at various concentrations and time points.
- Lyse the cells and quantify the protein concentration.
- Denature the protein lysates and separate them by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β-actin).

## In Vivo Xenograft Efficacy Study

This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo antitumor activity of **AZD1897**.[2][9]

#### Materials:

Immunocompromised mice (e.g., CB17 SCID mice)



- AML cell lines (e.g., MOLM-16, KG-1a)
- Matrigel
- Test compound (AZD1897) formulated for oral gavage (e.g., in 0.5% hydroxypropyl methylcellulose)
- Vehicle control
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously implant AML cells (e.g., 5 x 10<sup>6</sup> MOLM-16 cells) mixed with Matrigel into the flank of the mice.
- Allow tumors to grow to a palpable size (e.g., ~150-200 mm<sup>3</sup>).
- Randomize mice into treatment and control groups.
- Administer AZD1897 or vehicle control daily by oral gavage. A dose of 30 mg/kg has been shown to be effective for the similar compound AZD1208.[2]
- Measure tumor volume twice weekly using calipers (Volume = (length × width²) / 2).
- Monitor animal body weight and general health.
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting).
- Plot tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.

# Visualizations of Signaling Pathways and Workflows





Click to download full resolution via product page

Caption: PIM Kinase Signaling Pathway and the inhibitory action of AZD1897.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating AZD1897 activity.





Click to download full resolution via product page

Caption: Logical relationship of synergistic activity between PIM and AKT inhibition.

## Conclusion

AZD1897 is a potent pan-PIM kinase inhibitor with significant anti-leukemic activity, particularly in AML. Its mechanism of action, centered on the inhibition of PIM1, PIM2, and PIM3, leads to the disruption of key pro-survival signaling pathways, including the mTOR and MCL1 pathways. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of AZD1897 and other PIM kinase inhibitors. Further investigation, especially in combination with other targeted agents, is warranted to fully elucidate the therapeutic potential of PIM kinase inhibition in oncology.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of PIM Kinases in AZD1897 Activity: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605747#role-of-pim1-pim2-and-pim3-in-azd1897-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com